1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-chlorophenethyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN7O/c21-17-3-1-15(2-4-17)7-10-23-20(29)16-8-11-27(12-9-16)18-5-6-19(26-25-18)28-14-22-13-24-28/h1-6,13-14,16H,7-12H2,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOYWQIIBROJIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=C(C=C2)Cl)C3=NN=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-chlorophenethyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Construction of the Pyridazine Ring: This step often involves the reaction of hydrazine with diketones or other suitable precursors.
Piperidine Ring Formation: The piperidine ring can be synthesized via a Mannich reaction or other cyclization methods.
Coupling Reactions: The final compound is formed by coupling the triazole-pyridazine intermediate with the piperidine derivative, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-chlorophenethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially modifying the triazole or pyridazine rings.
Reduction: Reduction reactions using agents like lithium aluminum hydride can alter the functional groups attached to the rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: In biological research, it may serve as a probe to study the interactions of triazole and pyridazine-containing compounds with biological targets.
Industry: In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-chlorophenethyl)piperidine-4-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridazine rings can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, modulating their activity.
Comparison with Similar Compounds
Core Heterocyclic Framework
Target Compound : Pyridazine-triazole-piperidine-carboxamide hybrid.
Key Analogs :
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine (): Pyridazine core with a piperazine substituent and 4-chlorophenoxy group. Reported activities: Anti-bacterial, anti-viral, and anti-platelet aggregation . Comparison: The target compound replaces piperazine with piperidine, which reduces conformational flexibility but may improve metabolic stability. The triazole substituent in the target could enhance interactions with metal-dependent enzymes (e.g., CYP450) compared to the chloro group in this analog.
3-(4-[[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl]piperidin-1-yl)pyrazine-2-carbonitrile (): Pyridazine-pyrazine hybrid with a pyrazole substituent. The carboxamide linkage in the target compound could improve solubility relative to the nitrile group in this analog .
Substitution Patterns and Pharmacokinetics
Target Compound : 4-Chlorophenethyl side chain.
Key Analog : N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ():
- Molecular weight: 374.4 g/mol; pyrazolo-pyridine core.
- The 4-chlorophenethyl group in the target likely increases lipophilicity (clogP ~3.5 estimated) compared to the phenyl group in this analog .
Anti-Microbial Potential
- Compounds : Pyridazine-piperazine derivatives show anti-bacterial activity (e.g., Staphylococcus aureus MIC = 8 µg/mL).
- Target Compound: The triazole moiety is associated with antifungal activity (e.g., binding to lanosterol 14α-demethylase). However, specific data on the target’s efficacy are inferred from structural analogs .
Central Nervous System (CNS) Penetration
- The 4-chlorophenethyl group in the target compound may enhance blood-brain barrier permeability compared to analogs with polar substituents (e.g., pyrazine-2-carbonitrile in ).
Data Table: Comparative Analysis
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The synthesis involves multi-step routes, typically starting with coupling reactions between pyridazine and triazole moieties, followed by piperidine-carboxamide functionalization. Key steps include:
- Coupling Conditions : Use of dichloromethane or ethanol as solvents under reflux (80–100°C) with catalysts like copper(I) bromide to enhance efficiency .
- Purification : Chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
- Yield Optimization : Temperature control (35–100°C) and stoichiometric adjustments (e.g., 1.2 equivalents of 4-chlorophenethylamine) improve yields to ~50–70% .
Q. Which analytical techniques are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon backbone. For example, aromatic protons in pyridazine appear at δ 8.5–9.0 ppm, while piperidine protons resonate at δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]+ at m/z 439.2) .
- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm confirm carboxamide C=O stretching .
Advanced Research Questions
Q. How does structural modification influence biological activity?
Comparative studies of triazole-pyridazine derivatives reveal:
Replacing the 4-chlorophenethyl group with a methylthiazole (e.g., N-(4,5-dimethylthiazol-2-yl)) shifts activity from anticancer to antimicrobial .
Q. What experimental strategies resolve contradictions in biological data?
- Orthogonal Assays : Use both cell-based (e.g., MTT assay) and enzymatic (e.g., kinase inhibition) assays to validate activity. Discrepancies may arise from off-target effects .
- Molecular Docking : Compare binding poses in homology models (e.g., p38 MAP kinase) to explain variations in IC values across analogs .
- Metabolic Profiling : LC-MS/MS identifies metabolites that may interfere with activity measurements .
Q. How can researchers design experiments to elucidate the mechanism of action?
- Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries .
- Kinetic Studies : Surface plasmon resonance (SPR) measures binding kinetics (e.g., K = 15 nM for kinase targets) .
- Pathway Analysis : RNA sequencing after compound treatment identifies dysregulated pathways (e.g., apoptosis or autophagy) .
Q. What are key considerations for scaling up synthesis without compromising purity?
- Process Optimization : Replace dichloromethane with toluene for safer large-scale reactions .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
- Crystallization Engineering : Use anti-solvent (e.g., water) addition to control crystal morphology and reduce impurities .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in bioactivity?
- Quality Control : Enforce strict HPLC purity thresholds (>98%) and characterize impurities via LC-MS .
- Stability Studies : Store the compound under nitrogen at -20°C to prevent degradation (e.g., hydrolysis of the carboxamide group) .
Q. What statistical methods are recommended for dose-response studies?
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC and Hill slopes .
- Outlier Detection : Use Grubbs’ test (α = 0.05) to exclude anomalous data points in triplicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
